

Introduction: Unveiling the Complexity of a Seven-Membered Ring System

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Compound of Interest

Compound Name: Cycloheptanone oxime

Cat. No.: B1345645

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Cycloheptanone oxime ($C_7H_{13}NO$) is a seven-membered cyclic ketoxime that serves as a pivotal molecule for fundamental studies in stereochemistry and reaction mechanisms.[1] With a molecular weight of 127.18 g/mol, this compound features a flexible seven-membered carbocyclic ring integrated with an oxime functional group ($C=N-OH$).[2] While its six-membered analog, cyclohexanone oxime, is a renowned industrial precursor for Nylon 6 via the Beckmann rearrangement, **cycloheptanone oxime** provides a more complex and nuanced platform for conformational analysis.[3] The increased flexibility of the cycloheptane ring introduces a higher degree of conformational freedom compared to the rigid chair structure of cyclohexane, making its study both challenging and rewarding for understanding non-covalent interactions and reaction dynamics.

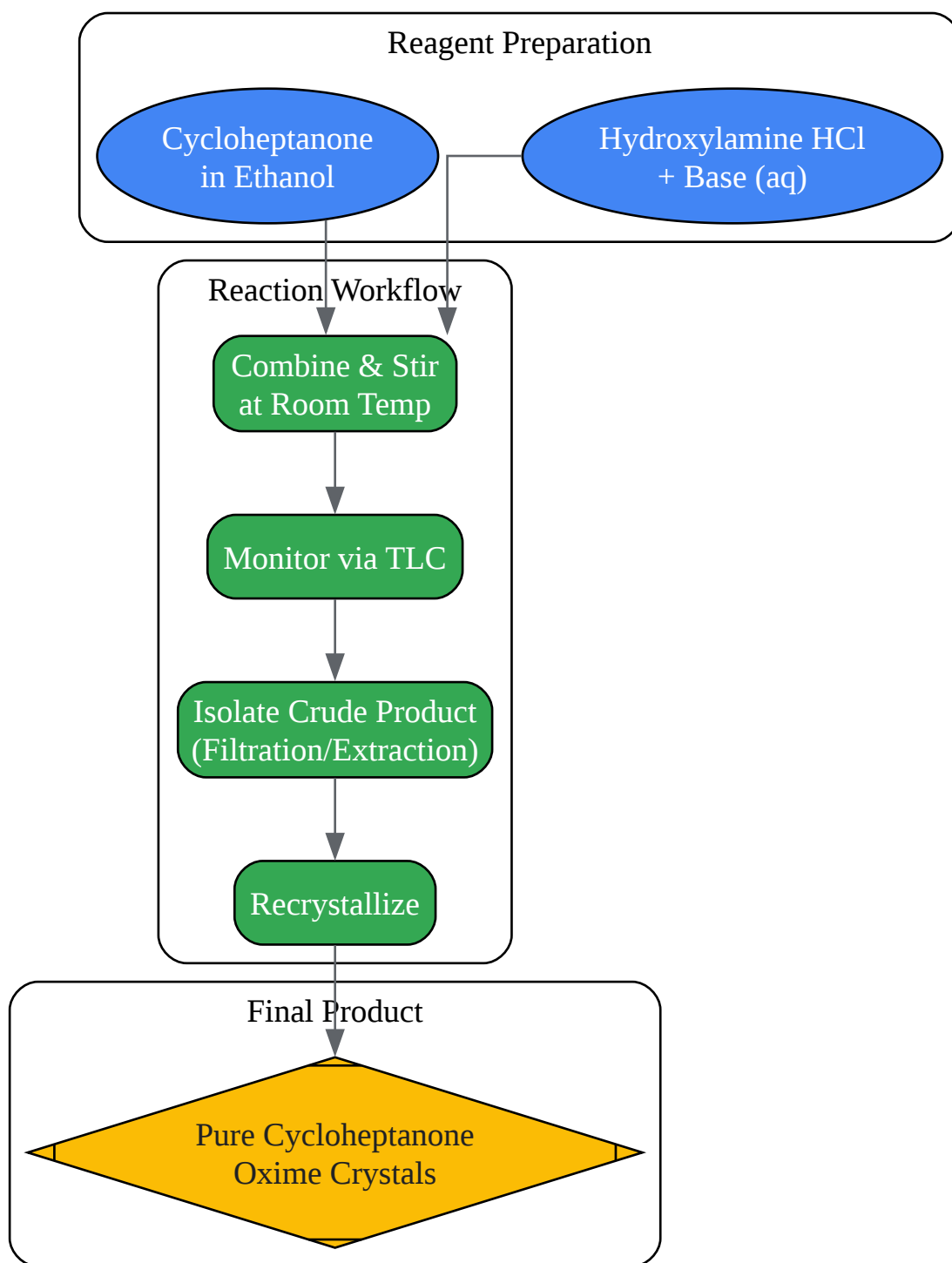
This guide offers a detailed exploration of the synthesis, molecular structure, and conformational landscape of **cycloheptanone oxime**. It synthesizes data from spectroscopic and crystallographic studies to provide a comprehensive overview for researchers in organic synthesis, materials science, and drug development.

Synthesis: A Classic Oximation Reaction

The most common and efficient synthesis of **cycloheptanone oxime** is achieved through a condensation reaction between cycloheptanone and hydroxylamine.[4] The reaction is typically performed using hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate, to generate the free hydroxylamine in situ.[4][5]

Experimental Protocol: Synthesis of Cycloheptanone Oxime

- **Reagent Preparation:** In a suitable reaction vessel (e.g., a 250 mL conical flask), dissolve hydroxylamine hydrochloride (5.0 g) and sodium acetate (7.5 g) in distilled water (40 mL).^[5]
- **Substrate Solution:** In a separate beaker, dissolve cycloheptanone (5.0 mL) in ethanol (25 mL). Ethanol is used to solubilize the ketone, facilitating the reaction in the aqueous medium.^[5]
- **Reaction Initiation:** Add the cycloheptanone-ethanol solution to the aqueous hydroxylamine hydrochloride mixture.
- **Reaction Conditions:** Stir the combined mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left to proceed for several hours to ensure complete conversion.
- **Isolation and Purification:** Upon completion, the product may crystallize out of the solution. If not, the product can be extracted using an organic solvent like diethyl ether. The crude product is then isolated via filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless to light yellow crystals.^[5]



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Caption: Experimental workflow for the synthesis of **Cycloheptanone Oxime**.

Molecular Structure and Physicochemical Properties

The structure of **cycloheptanone oxime** is defined by the C=NOH group attached to the seven-membered ring. Unlike smaller, more constrained rings, the cycloheptane system is highly flexible. However, spectroscopic evidence suggests that **cycloheptanone oxime**, along with its smaller alicyclic counterparts (cyclopentanone and cyclohexanone oximes), tends to exist as a single conformational isomer under typical conditions.^[4] This contrasts with cyclooctanone oxime, where the increased ring size and flexibility lead to the formation of a mixture of two stable conformational isomers.^[4]

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	^[6] ^[7]
Molecular Weight	127.18 g/mol	^[2]
CAS Number	2158-31-8	^[2]
Appearance	Colorless to light yellow liquid/solid	
IUPAC Name	N-cycloheptylidenehydroxylamine	^[6]

Conformational Analysis: The Flexible Seven-Membered Ring

The conformational analysis of seven-membered rings is significantly more complex than that of cyclohexane. Cycloheptane itself exists as a dynamic equilibrium of low-energy conformations, primarily the twist-chair and chair forms, which are separated by low energy barriers. The introduction of an sp²-hybridized carbon atom from the oxime functional group flattens a portion of the **cycloheptanone oxime** ring, influencing the overall conformational preference.

While detailed conformational studies specifically on **cycloheptanone oxime** are less common than for its six-membered analog, X-ray diffraction analyses of related substituted cyclohexanone oximes reveal that the cyclohexyl rings adopt a slightly distorted chair conformation.^[8] It is reasonable to infer that the seven-membered ring of **cycloheptanone oxime** also adopts a preferred, stable conformation to minimize steric and torsional strain, which explains the observation of a single isomer in NMR studies.^[4]

Caption: Influence of the oxime group on cycloheptane's conformational equilibrium.

Spectroscopic and Crystallographic Characterization

Spectroscopic techniques are essential for confirming the structure of **cycloheptanone oxime**.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the oxime functional group, with characteristic absorption bands for O-H stretching (broad, $\sim 3200\text{--}3600\text{ cm}^{-1}$), C=N stretching ($\sim 1640\text{--}1690\text{ cm}^{-1}$), and N-O stretching ($\sim 900\text{--}950\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum displays signals for the protons on the cycloheptane ring and a characteristic signal for the hydroxyl proton of the oxime group.^[9]
 - ^{13}C NMR: The carbon spectrum is particularly informative, showing a distinct downfield signal for the sp^2 -hybridized carbon of the C=N bond around 160.88 ppm, with other signals corresponding to the seven methylene (CH_2) groups of the ring.^[4]
- Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak at an m/z of 127, which corresponds to the molecular weight of the compound, along with fragmentation patterns typical for cyclic oximes.^[2]
- X-ray Crystallography: While a specific crystal structure for **cycloheptanone oxime** is not readily available in the reviewed literature, studies on closely related cyclohexanone oxime derivatives provide invaluable insights.^[10] These studies demonstrate that as the substituent on the oxime oxygen becomes more electron-withdrawing, the N-O bond lengthens, and the C-C-N bond angle closes. This observation provides a structural snapshot of the initial

stages of the Beckmann rearrangement, correlating ground-state geometry with reaction trajectory.^[10]

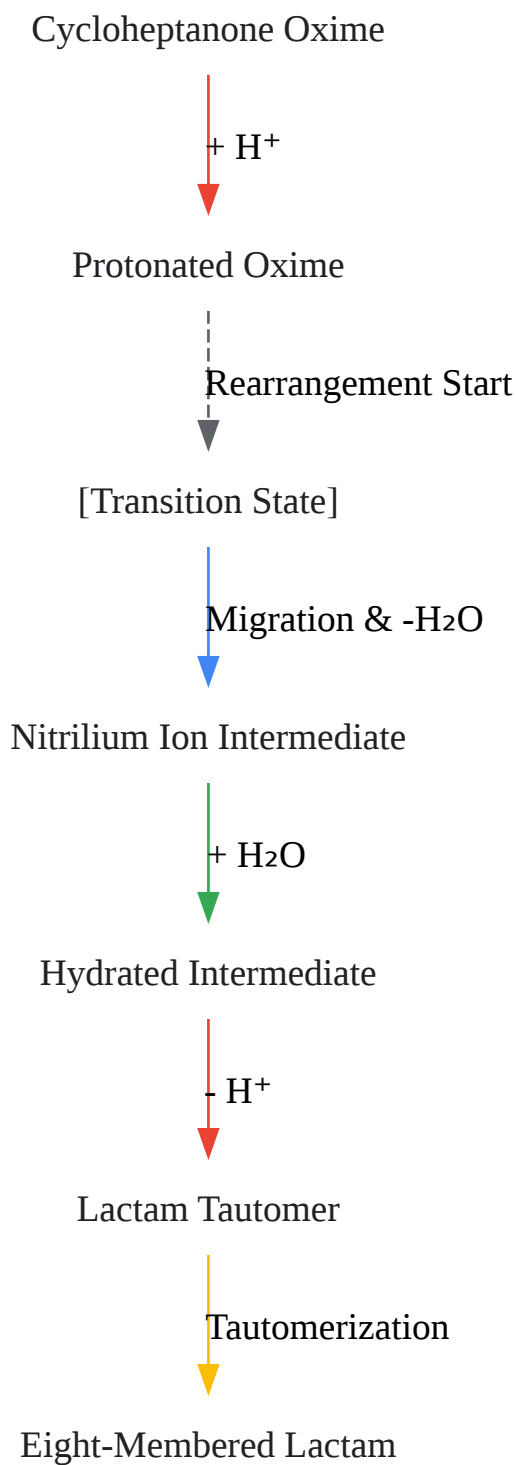
Spectroscopic Data	Characteristic Values
IR (cm ⁻¹)	~3400 (O-H), ~1660 (C=N), ~930 (N-O)
¹³ C NMR (ppm)	~160.9 (C=N), 24.4-33.3 (ring CH ₂)
MS (m/z)	127 [M] ⁺

Key Chemical Reaction: The Beckmann Rearrangement

The most significant reaction of **cycloheptanone oxime** is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an amide—or, in this case, a cyclic amide (a lactam).^{[11][12]} This reaction proceeds through a stereospecific mechanism where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.^[11] The rearrangement of **cycloheptanone oxime** would lead to the formation of an eight-membered caprolactam analog.

Mechanism of the Beckmann Rearrangement

- **Protonation:** The acid catalyst protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O).^[1]
- **Rearrangement:** In a concerted step, the alkyl group positioned anti to the leaving group migrates to the electron-deficient nitrogen atom, displacing water and forming a nitrilium ion.^{[1][11]}
- **Hydration:** A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.^[1]
- **Deprotonation and Tautomerization:** Loss of a proton followed by tautomerization yields the final lactam product.



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